

IUPAC name for (2-aminoethylamino) 4-methylbenzenesulfonate

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Compound of Interest

Compound Name: 2-((Tosyloxy)amino)ethanamine

Cat. No.: B066805

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An In-depth Technical Guide to N-(2-aminoethyl)-4-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of N-(2-aminoethyl)-4-methylbenzenesulfonamide, a key chemical intermediate in pharmaceutical development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Properties

The IUPAC name for the compound often referred to as (2-aminoethylamino) 4-methylbenzenesulfonate is N-(2-aminoethyl)-4-methylbenzenesulfonamide.^[1] It belongs to the class of organic compounds known as benzenesulfonamides, which contain a sulfonamide group attached to a benzene ring.

Table 1: Chemical and Physical Properties of N-(2-aminoethyl)-4-methylbenzenesulfonamide

Property	Value	Source
IUPAC Name	N-(2-aminoethyl)-4-methylbenzenesulfonamide	[1]
CAS Number	14316-16-6	[1]
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂ S	[1]
Molecular Weight	214.29 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	122-126 °C	
Boiling Point (Predicted)	363.1 ± 52.0 °C	
Density (Predicted)	1.214 ± 0.06 g/cm ³	
pKa (Predicted)	11.24 ± 0.10	[2]
Solubility	Moderately soluble in polar organic solvents (e.g., ethanol, acetone); limited solubility in water.	[3]

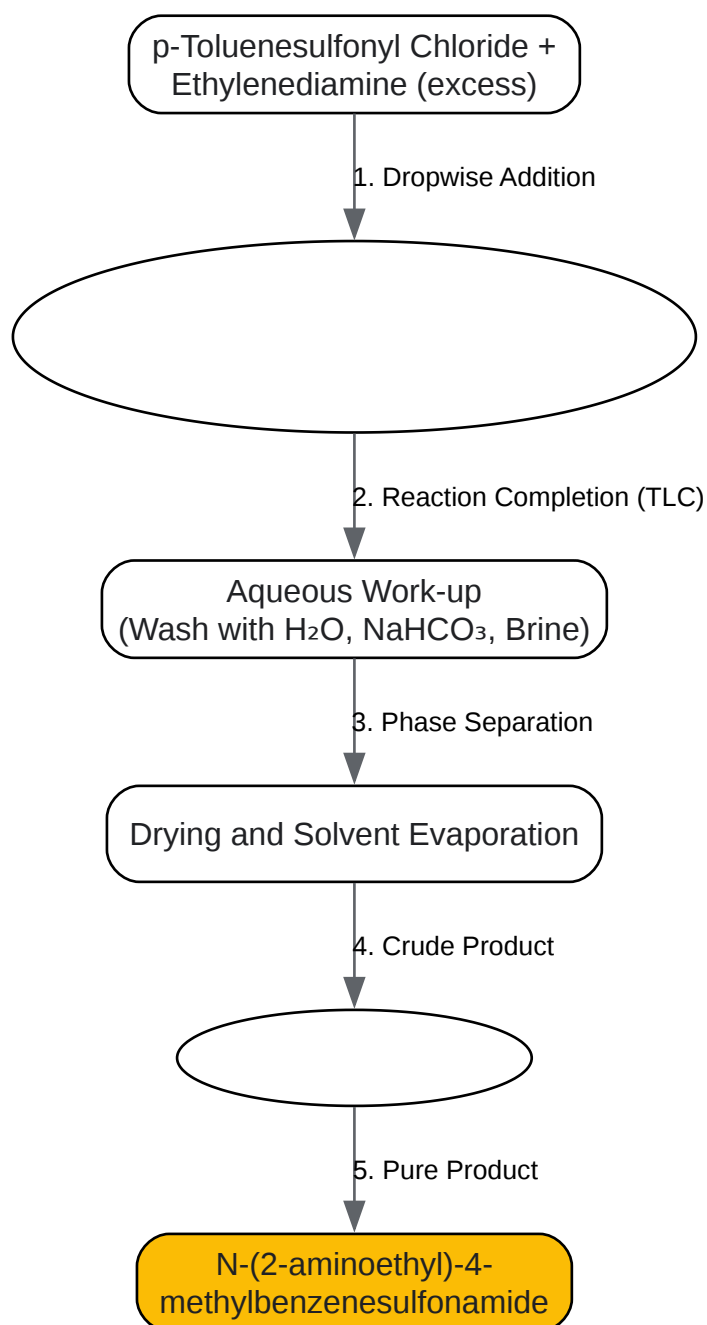
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of N-(2-aminoethyl)-4-methylbenzenesulfonamide is not readily available in the reviewed literature, a general and plausible synthetic route can be derived from established methods for analogous sulfonamides. A common approach involves the reaction of p-toluenesulfonyl chloride with an excess of ethylenediamine.

Proposed Experimental Protocol:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve ethylenediamine in a suitable anhydrous solvent such as dichloromethane or tetrahydrofuran. The flask should be cooled in an ice-water bath to maintain a low temperature.

- **Addition of p-Toluenesulfonyl Chloride:** Dissolve p-toluenesulfonyl chloride in the same anhydrous solvent and add it dropwise to the cooled ethylenediamine solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is typically washed with water to remove excess ethylenediamine and its hydrochloride salt. The organic layer is then washed with a saturated sodium bicarbonate solution and brine.
- **Isolation and Purification:** The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude N-(2-aminoethyl)-4-methylbenzenesulfonamide can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.



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Caption: Proposed synthesis workflow for N-(2-aminoethyl)-4-methylbenzenesulfonamide.

Applications in Drug Development

N-(2-aminoethyl)-4-methylbenzenesulfonamide serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. Its structural features,

particularly the primary amine and the sulfonamide group, allow for further chemical modifications.

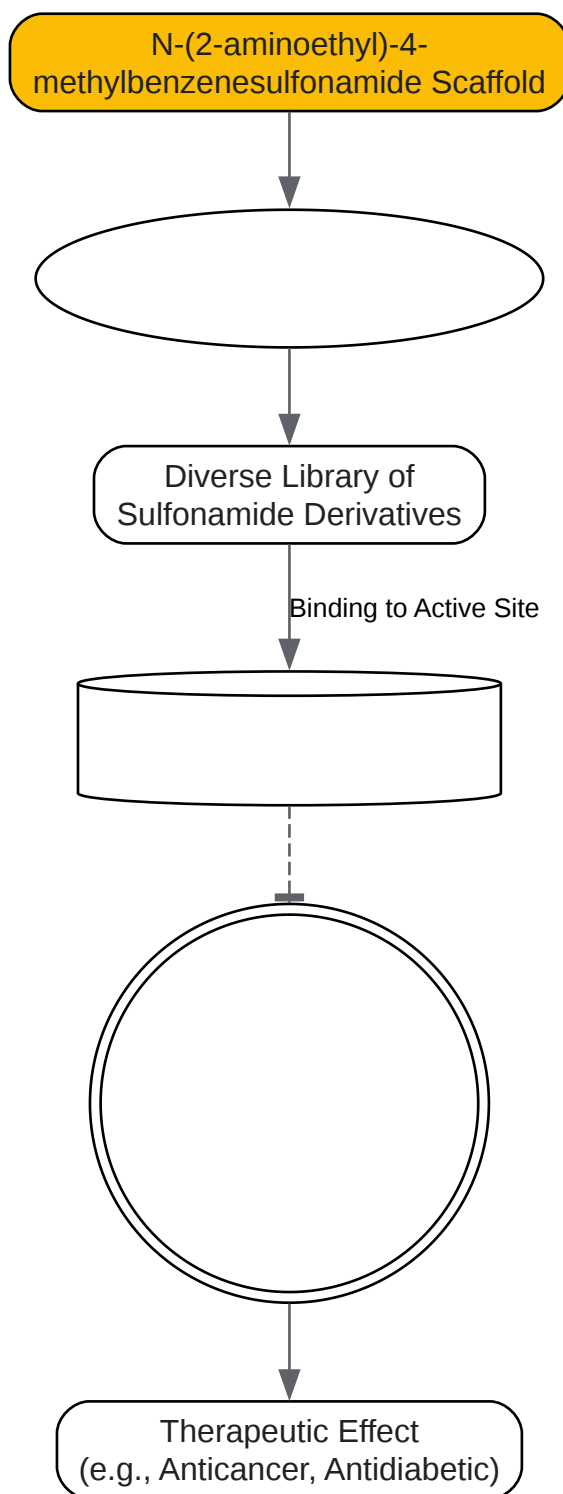
Intermediate for Hypoglycemic Agents

This compound is a key intermediate in the synthesis of sulfonylurea drugs, which are widely used as oral hypoglycemic agents for the treatment of type 2 diabetes.^[4] Prominent examples of drugs synthesized using this or a very similar precursor include Glipizide and Glimepiride.

Scaffold for Enzyme Inhibitors

The structurally related compound, 4-(2-aminoethyl)benzenesulfonamide, has been extensively used as a scaffold for the development of potent enzyme inhibitors, particularly targeting carbonic anhydrases (CAs).^{[5][6]} CAs are a family of metalloenzymes that play crucial roles in various physiological and pathological processes. The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases.

Derivatives of 4-(2-aminoethyl)benzenesulfonamide have shown significant inhibitory activity against various CA isoforms, including those that are overexpressed in certain types of cancer (e.g., CA IX and XII), making them attractive targets for anticancer drug development.^[5]



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Caption: Role as a scaffold for developing enzyme inhibitors.

Spectral Data

While specific spectral data is not available in the public domain, typical characteristic peaks can be predicted based on the structure of N-(2-aminoethyl)-4-methylbenzenesulfonamide.

Table 2: Predicted Spectral Data

Spectrum	Predicted Peaks
^1H NMR	- Aromatic protons (AA'BB' system): ~7.3-7.8 ppm- Methylene protons adjacent to sulfonamide nitrogen: ~3.0-3.2 ppm- Methylene protons adjacent to primary amine: ~2.7-2.9 ppm- Methyl protons on the aromatic ring: ~2.4 ppm- Amine and sulfonamide protons: Broad signals, variable chemical shift
^{13}C NMR	- Aromatic carbons: ~127-144 ppm- Methylene carbon adjacent to sulfonamide nitrogen: ~45 ppm- Methylene carbon adjacent to primary amine: ~42 ppm- Methyl carbon: ~21 ppm
FT-IR (cm^{-1})	- N-H stretching (amine and sulfonamide): ~3300-3400- C-H stretching (aromatic and aliphatic): ~2850-3100- S=O stretching (asymmetric and symmetric): ~1330 and ~1150- S-N stretching: ~900

Safety Information

N-(2-aminoethyl)-4-methylbenzenesulfonamide is classified with the GHS07 pictogram and the signal word "Warning". The hazard statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.^[1] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.^[7] It should be stored in a cool, dark place under an inert atmosphere.^[2]

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References

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